Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate
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Overview
Description
Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate is an organic compound with the molecular formula C₁₂H₁₈O₃. It is a derivative of cyclohexane, featuring an ethyl ester group, a ketone, and an allyl group. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate can be synthesized through several routes. One common method involves the reaction of 2-cyclohexenone with ethyl chloroformate in the presence of a base, followed by the addition of allyl bromide. The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1-prop-2-enyl-cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclohexanecarboxylate: Similar in structure but lacks the allyl group.
Ethyl 2-oxocyclopentanecarboxylate: Contains a five-membered ring instead of a six-membered ring.
Ethyl 1-methyl-2-oxocyclohexane-1-carboxylate: Features a methyl group instead of an allyl group.
Uniqueness
The presence of the allyl group, in particular, allows for a variety of substitution reactions that are not possible with similar compounds .
Properties
CAS No. |
61771-75-3 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 2-oxo-1-prop-2-enylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-3-8-12(11(14)15-4-2)9-6-5-7-10(12)13/h3H,1,4-9H2,2H3 |
InChI Key |
LVGFAEBVHISFKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=O)CC=C |
Origin of Product |
United States |
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